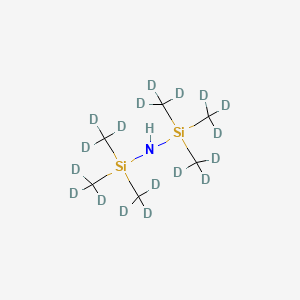

美普罗巴末-d7(甲醇中 100 μg/mL)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Meprobamate-d7 is an analytical reference standard intended for use as an internal standard for the quantification of meprobamate by GC- or LC-MS . Meprobamate is categorized as a sedative and is a metabolite of carisoprodol . It is marketed under the trade names Milltown, Meprospan, and Equanil, and is used for the treatment of anxiety and muscle spasms .

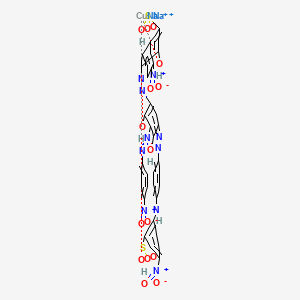

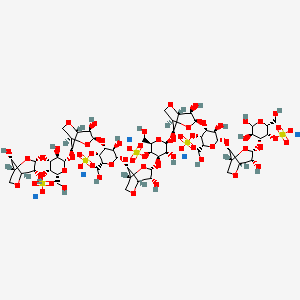

Molecular Structure Analysis

The molecular formula of Meprobamate-d7 is C9H11D7N2O4 . The InChI code is InChI=1S/C9H18N2O4/c1-3-4-9(2,5-14-7(10)12)6-15-8(11)13/h3-6H2,1-2H3,(H2,10,12)(H2,11,13)/i1D3,3D2,4D2 .Physical And Chemical Properties Analysis

Meprobamate-d7 has a molecular formula of C9H11D7N2O4 and a formula weight of 225.3 . It is soluble in DMF (50 mg/ml), DMSO (30 mg/ml), and Ethanol (25 mg/ml) .科学研究应用

药理特性: 美普罗巴末已被确定为具有肌肉松弛作用的镇静剂,表现出抗惊厥作用和对动物的驯化作用等特性 (Powell, Mann, & Kaye, 1958)。它作用于随意骨骼肌,并表现出特定的药理作用,这是其在临床精神病学中使用的核心。

分析应用: 在 Ryan、Mcgonigle 和 Konieczny(1971 年)的一项研究中,美普罗巴末使用红外分光光度法进行分析,证明了其在定量分析应用中的潜力 (Ryan, Mcgonigle, & Konieczny, 1971)。这表明使用先进的分析方法研究美普罗巴末及其衍生物是可行的。

神经药理学研究: 美普罗巴末对中枢神经系统的影响,特别是对神经递质活性和受体相互作用的影响,已得到广泛研究。例如,Phillis 和 Delong(1984 年)探讨了它与大鼠皮质神经元中腺苷的相互作用 (Phillis & Delong, 1984)。此类研究可能提供对美普罗巴末衍生物(如美普罗巴末-d7)的作用机制的见解。

临床研究: 已经对美普罗巴末的临床应用进行了广泛的研究,特别是在焦虑和紧张状态的治疗中,如 Osinski(1957 年)等作者报道的 (Osinski, 1957)。了解这些应用可以为美普罗巴末及其衍生物更广泛的治疗潜力提供背景。

毒理学研究: Kintz 和 Mangin(1993 年)等研究详细说明了生物样品中美普罗巴末的测定,突出了该药物在法医学和毒理学中的相关性 (Kintz & Mangin, 1993)。

作用机制

Meprobamate’s mechanism of action is not fully understood. In animal studies, meprobamate is reported to act at multiple sites in the central nervous system, such as the thalamus and limbic system . It binds to the GABA A receptors, leading to inhibitory effects on the neurons transmitting signals in the reticular formation and spinal cord .

安全和危害

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for Meprobamate-d7 involves the deuteration of meprobamate.", "Starting Materials": [ "Meprobamate", "Deuterium oxide (D2O)", "Sodium hydroxide (NaOH)", "Methanol (CH3OH)" ], "Reaction": [ "Meprobamate is dissolved in D2O and NaOH is added to the mixture.", "The mixture is stirred at room temperature for several hours.", "The deuterated meprobamate is then extracted from the mixture using methanol.", "The resulting solution is filtered and the methanol is evaporated under reduced pressure.", "The residue is dissolved in methanol to yield Meprobamate-d7 at a concentration of 100 μg/mL." ] } | |

CAS 编号 |

1435933-83-7 |

分子式 |

C9H18N2O4 |

分子量 |

225.296 |

IUPAC 名称 |

[2-(carbamoyloxymethyl)-3,3,4,4,5,5,5-heptadeuterio-2-methylpentyl] carbamate |

InChI |

InChI=1S/C9H18N2O4/c1-3-4-9(2,5-14-7(10)12)6-15-8(11)13/h3-6H2,1-2H3,(H2,10,12)(H2,11,13)/i1D3,3D2,4D2 |

InChI 键 |

NPPQSCRMBWNHMW-SSQNFVSCSA-N |

SMILES |

CCCC(C)(COC(=O)N)COC(=O)N |

同义词 |

2-Methyl-2-propyl-1,3-propanediol Dicarbamate; NSC 30418; Pertranquil; Placidon; Placitate; Probamyl; Procalmadiol; Procalmidol; Promate; Protran-d3; Amosene-d3; Anastress; Anatimon; Andaxin; Aneural; Ansiatan; Anzil; Apascil; Appetrol; Arcoban; Arto |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

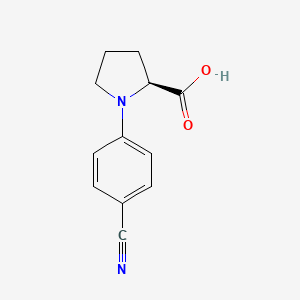

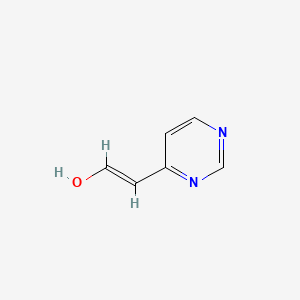

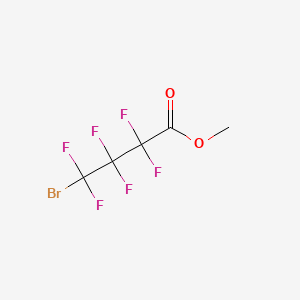

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。